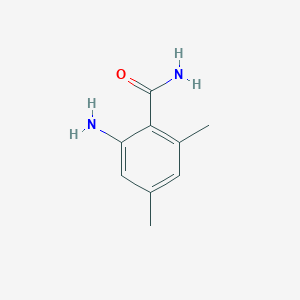

2-Amino-4,6-dimethylbenzamide

説明

2-Amino-4,6-dimethylbenzamide is a benzamide derivative featuring an amino group at the 2-position and methyl substituents at the 4- and 6-positions of the benzene ring. This structural arrangement confers unique physicochemical properties, such as altered solubility, crystallinity, and hydrogen-bonding capacity, which are critical in pharmaceutical and materials science applications.

特性

分子式 |

C9H12N2O |

|---|---|

分子量 |

164.20 g/mol |

IUPAC名 |

2-amino-4,6-dimethylbenzamide |

InChI |

InChI=1S/C9H12N2O/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H2,11,12) |

InChIキー |

XRTJKPVWBWKFQG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)N)C(=O)N)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the aromatic ring significantly influence molecular behavior. For example:

- Methyl vs. 2-Amino-4,6-dimethoxybenzamide (CAS 63920-73-0): Methoxy groups are moderately electron-withdrawing due to resonance effects, increasing polarity and solubility in protic solvents compared to methyl analogs.

- Chloro vs. Hydroxy Groups in Pyrimidines: In 2-amino-4,6-dichloropyrimidines, chloro substituents enhance electrophilicity and bioactivity (e.g., NO-inhibitory IC50 = 2–36 μM), whereas hydroxy groups in 2-amino-4,6-dihydroxypyrimidines render them inactive .

Co-Crystal Formation Tendencies

- 2-Amino-4,6-dimethylpyrimidine (analogous to benzamide derivatives) forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), enabling hydrogen bonding without proton transfer. This contrasts with 2-aminopyridine, which forms salts under similar conditions .

- Substituent Charge Impact: Weakly charged aromatic nitrogens (e.g., in 2-amino-3,5-dibromopyridine) can still form co-crystals, highlighting the complexity of predicting solid-state interactions .

Data Tables

Table 1: Comparison of Substituent Effects on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Bioactivity (IC50) | Co-Crystal Tendency |

|---|---|---|---|---|

| 2-Amino-4,6-dimethylbenzamide* | Methyl (4,6) | ~180 (estimated) | Not reported | Likely intermediate |

| 2-Amino-4,6-dimethoxybenzamide | Methoxy (4,6) | 196.20 | None reported | Not studied |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Cl (4,6), F (5) | ~198 | 2 μM | Not applicable |

| 2-Amino-4,6-dimethylpyrimidine | Methyl (4,6) | ~138 | Not reported | Co-crystal former |

*Hypothetical data inferred from structural analogs.

Table 2: Co-Crystal vs. Salt Formation Criteria

| Compound | Nitrogen Charge (kJ/mol) | Interaction Type | IR Carboxylate Peak (cm⁻¹) |

|---|---|---|---|

| 2-Aminopyridine | –287 | Salt | <1675 |

| 2-Amino-4,6-dimethylpyrimidine | –287 | Co-crystal | 1682–1695 |

| 2-Amino-3,5-dibromopyridine | Weak charge | Co-crystal | Not reported |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。